Spliceostatin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

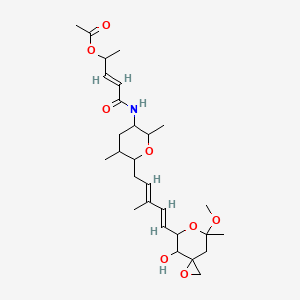

C28H43NO8 |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |

InChI |

InChI=1S/C28H43NO8/c1-17(9-12-24-26(32)28(16-34-28)15-27(6,33-7)37-24)8-11-23-18(2)14-22(20(4)36-23)29-25(31)13-10-19(3)35-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10+,17-8+ |

InChI Key |

XKSGIJNRMWHQIQ-TUNPHNBLSA-N |

Isomeric SMILES |

CC1CC(C(OC1C/C=C(\C)/C=C/C2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)/C=C/C(C)OC(=O)C |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Spliceostatin A from Burkholderia sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spliceostatin A is a potent antitumor natural product that has become a critical tool for studying pre-mRNA splicing and a promising lead compound in oncology.[1] It is a methylated derivative of FR901464, a compound first isolated from the fermentation broth of a bacterium identified as Burkholderia sp..[1] this compound exerts its cytotoxic effects by directly inhibiting the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1] This guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound, with a focus on quantitative data and detailed experimental protocols.

Discovery and Producing Organism

The journey to this compound began with the discovery of its parent compound, FR901464. In 1996, researchers isolated a family of related compounds from the fermentation broth of a soil bacterium, initially identified as Pseudomonas sp. number 2663. Subsequent 16S rRNA sequence analysis led to the reclassification of this bacterium as Burkholderia sp. strain FERM BP-3421.[2][3] This strain is a producer of a suite of spliceostatin congeners, including FR901464, spliceostatin B, and thailanstatin A.[2][4] this compound is a more stable, methylated derivative of FR901464.[1][5]

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines, with IC50 values typically in the low nanomolar range.[1] The primary molecular target of this compound is the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the SF3b subcomplex within the U2 small nuclear ribonucleoprotein (snRNP) of the spliceosome.[1][6][7] By binding to SF3B1, this compound stalls the spliceosome at an early stage, preventing the transition from the A complex to the catalytically active B complex.[1][7] This arrest of spliceosome assembly leads to the accumulation of unspliced pre-mRNA, disruption of gene expression, and ultimately, cell cycle arrest and apoptosis.[6]

Quantitative Biological Data

The anti-proliferative effects of this compound and its parent compound, FR901464, have been evaluated across various cancer cell lines.

| Compound | Cell Line | IC50 (nM) |

| This compound | CWR22Rv1 (Prostate) | 0.6[6] |

| Normal B Lymphocytes (CD19+) | 12.1[6] | |

| Normal T Lymphocytes (CD3+) | 61.7[6] | |

| FR901464 | Various Human Cancer Cells | 1-2 (GI50)[3] |

| Spliceostatin C | Multiple Human Cancer Cells | 2.0 - 9.6[8] |

| Spliceostatin E | Multiple Human Cancer Cells | 1.5 - 4.1[8] |

Note: IC50 and GI50 values can vary depending on the specific experimental conditions and assays used.

Production and Isolation

Significant efforts in biosynthetic engineering and fermentation media development have led to gram-scale production of spliceostatin natural products in Burkholderia sp..[2][9]

Experimental Protocols

1. Fermentation of Burkholderia sp. FERM BP-3421:

-

Culture Medium: The strain can be routinely cultured in Lysogeny Broth (LB) medium.[2] For large-scale production, fermentation media development has been employed to improve titers.[9]

-

Culture Conditions: The bacterium is grown at 25-30°C with shaking (e.g., 180 rpm).[2]

-

Production Titers: Through metabolic engineering and media optimization, production titers of a target carboxylic acid precursor analog have been improved from ~60 mg/L to 2.5 g/L.[9]

2. Extraction and Purification:

The general procedure for isolating spliceostatins from the fermentation broth involves several chromatographic steps.

-

Initial Extraction: The fermentation broth is typically subjected to adsorption chromatography using a resin like Diaion HP-20. The active compounds are then eluted with an organic solvent.

-

Solvent Partitioning: The eluate is often concentrated and then partitioned with a solvent such as ethyl acetate to extract the compounds of interest.

-

Chromatographic Purification: The crude extract is further purified using a series of chromatographic techniques:

-

Silica Gel Chromatography: Used for initial fractionation of the extract.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is commonly used for final purification to yield pure spliceostatin analogues.

-

Visualizing Key Processes

This compound Isolation Workflow

The following diagram outlines the general workflow for the isolation of this compound from the fermentation of Burkholderia sp..

Caption: General workflow for this compound production and isolation.

Mechanism of Action: Spliceosome Inhibition

This compound's mechanism involves the direct inhibition of the spliceosome by binding to the SF3b complex. This diagram illustrates the key steps in spliceosome assembly and the point of inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytotoxic Spliceostatins from Burkholderia sp. and Their Semisynthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthetic engineering and fermentation media development leads to gram-scale production of spliceostatin natural products in Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis and Stereochemistry of Spliceostatin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spliceostatin A, a methylated derivative of the natural product FR901464, has garnered significant attention in the scientific community for its potent anti-tumor activity.[1][2][3] This activity stems from its ability to inhibit the spliceosome, a crucial cellular machinery responsible for pre-mRNA splicing.[1][2][4][5] By binding to the SF3b subunit of the U2 snRNP, this compound stalls the splicing process, leading to an accumulation of pre-mRNA and ultimately inducing apoptosis in cancer cells.[1][2][4][5] The complex molecular architecture of this compound, featuring two highly functionalized tetrahydropyran rings linked by a diene moiety and possessing nine stereogenic centers, presents a formidable challenge for chemical synthesis.[1][6] This guide provides a comprehensive overview of the key total syntheses of this compound, with a focus on the strategic approaches to constructing its intricate framework and controlling its complex stereochemistry.

Chemical Synthesis of the this compound Core

The total synthesis of this compound has been a subject of intense research, leading to the development of several elegant and convergent strategies. These approaches typically involve the synthesis of the two tetrahydropyran rings, designated as the A-ring and the C-ring (or B-ring in some literature), followed by their coupling to assemble the core structure.

Convergent Synthetic Strategies

A common theme in the synthesis of this compound is the adoption of a convergent approach, where complex fragments are prepared independently and then joined at a late stage. This strategy is advantageous for its efficiency and flexibility, allowing for the synthesis of analogues for structure-activity relationship (SAR) studies. A prominent example is the synthesis reported by Ghosh and co-workers, which involves the coupling of a functionalized A-ring and C-ring via a cross-metathesis reaction.[1]

Key Synthetic Fragments:

-

Tetrahydropyran A-Ring: This fragment is often derived from readily available chiral starting materials such as (R)-isopropylidene glyceraldehyde.[7] Key transformations for its construction include CBS reduction, Achmatowicz rearrangement, Michael addition, and reductive amination.[7][8]

-

Tetrahydropyran C-Ring: The synthesis of this densely functionalized ring also typically starts from a chiral pool material.[7] Noteworthy reactions include 1,2-addition, cyclic ketalization, and regioselective epoxidation.[7][8]

-

Side Chain: The acyclic side chain is generally prepared separately and coupled to one of the tetrahydropyran rings via an amide bond formation.[7]

The following diagram illustrates a generalized convergent synthetic workflow for this compound.

Caption: A generalized workflow for the convergent synthesis of this compound.

Key Reactions in Total Synthesis

Several powerful chemical transformations have been instrumental in the successful total syntheses of this compound. These include:

-

Asymmetric Hetero-Diels-Alder Reaction: Jacobsen and co-workers utilized this reaction as a key step in their pioneering total synthesis of FR901464, the precursor to this compound, to construct the tetrahydropyran rings.[1]

-

Cross-Metathesis: This reaction, often employing Grubbs' second-generation catalyst, has been widely used for the crucial coupling of the A-ring and C-ring fragments to form the diene linkage.[1]

-

Achmatowicz Rearrangement: This reaction provides an efficient route to functionalized pyranones, which are key intermediates in the synthesis of the tetrahydropyran rings.[7][8]

-

Stereoselective Michael Addition: This reaction is critical for installing substituents on the tetrahydropyran ring with high diastereoselectivity.[7][8]

-

Reductive Amination: This transformation is employed for the stereocontrolled introduction of the amine functionality on the tetrahydropyran ring.[1]

The following diagram illustrates the key coupling step in a representative total synthesis.

Caption: Key cross-metathesis coupling step in this compound synthesis.

Stereochemistry of this compound

The stereochemical complexity of this compound, with its nine stereocenters, necessitates highly controlled synthetic methods to ensure the desired stereoisomer is obtained. The absolute configuration of the natural product has been confirmed through total synthesis.[1]

Strategies for Stereocontrol

The control of stereochemistry in this compound synthesis is achieved through a combination of strategies:

-

Chiral Pool Synthesis: Many syntheses commence with enantiomerically pure starting materials from the chiral pool, such as sugars or amino acids, to set the initial stereocenters.[7] For instance, (R)-isopropylidene glyceraldehyde is a common starting point for the A-ring.[7]

-

Substrate-Controlled Reactions: The existing stereocenters in the synthetic intermediates are often used to direct the stereochemical outcome of subsequent reactions. An example is the substrate-controlled reductive amination to install the amine group at the C14 position.[9]

-

Reagent-Controlled Reactions: Chiral reagents or catalysts are employed to induce stereoselectivity. The Corey-Bakshi-Shibata (CBS) reduction is a key example used for the stereoselective reduction of ketones to alcohols.[7][8]

The following diagram illustrates the logical flow of ensuring the correct stereochemistry.

Caption: Logical workflow for stereochemical control in this compound synthesis.

Quantitative Data from Total Syntheses

The efficiency of the various total syntheses of this compound can be compared through key quantitative metrics such as overall yield and step count. The following table summarizes this data from selected publications.

| Synthetic Route | Longest Linear Sequence (steps) | Total Steps | Overall Yield (%) | Reference |

| Jacobsen et al. (FR901464) | 19 | 40 | Not explicitly stated | [8] |

| Kitahara et al. (FR901464) | 22 | 41 | Not explicitly stated | [8] |

| Ghosh et al. (this compound) | 9 | 19 | Not explicitly stated | [8] |

| Ghosh et al. (FR901464) | 10 | 20 | Not explicitly stated | [8] |

Experimental Protocols for Key Reactions

This section provides representative experimental protocols for some of the key transformations in the synthesis of this compound, based on published literature.

Representative Protocol for Cross-Metathesis

The following is a generalized procedure for the cross-metathesis reaction to couple the A-ring and C-ring fragments, as described in the work by Ghosh and co-workers.[1]

-

To a solution of the A-ring fragment (1.0 equiv) and the C-ring fragment (1.2 equiv) in degassed dichloromethane (0.01 M) is added Grubbs' second-generation catalyst (0.1 equiv).

-

The reaction mixture is stirred at reflux for 12-24 hours under an argon atmosphere.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography to afford the coupled product.

Representative Protocol for Reductive Amination

The following protocol for reductive amination is adapted from the synthesis reported by Ghosh and co-workers.[9]

-

A solution of the ketone intermediate (1.0 equiv) and ammonium acetate (10 equiv) in methanol (0.1 M) is stirred at room temperature for 30 minutes.

-

Sodium cyanoborohydride (3.0 equiv) is then added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to yield the desired amine. A diastereomeric ratio of 6:1 was reported for a key reductive amination step.[9]

Conclusion

The total synthesis of this compound represents a significant achievement in modern organic chemistry, showcasing the power of convergent strategies and stereocontrolled reactions. The insights gained from these synthetic endeavors have not only provided access to this potent anti-tumor agent for further biological evaluation but have also spurred the development of novel synthetic methodologies. The detailed understanding of its chemical synthesis and stereochemistry is crucial for the design and preparation of new analogues with improved therapeutic properties, paving the way for the development of next-generation splicing modulators for cancer therapy.

References

- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. This compound targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective syntheses of FR901464 and this compound: potent inhibitors of spliceosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

The Total Synthesis of Spliceostatin A and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spliceostatin A, a potent natural product, and its synthetic analogues have garnered significant attention in the scientific community for their remarkable anti-tumor activity. These compounds exert their cytotoxic effects by modulating the pre-mRNA splicing process, a fundamental mechanism in eukaryotic gene expression. This guide provides a comprehensive technical overview of the total synthesis of this compound and its analogues, detailing key synthetic strategies, experimental protocols, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

This compound is a methylated derivative of FR901464, a natural product first isolated from Pseudomonas sp. No. 2663.[1] Both compounds, along with a growing number of synthetic analogues, have been shown to bind to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. This interaction inhibits the splicing process, leading to an accumulation of unspliced pre-mRNA and ultimately inducing cell cycle arrest and apoptosis in cancer cells. The unique mechanism of action and potent cytotoxicity of these compounds have made them attractive targets for total synthesis and analogue development.

Retrosynthetic Analysis and Synthetic Strategies

The complex molecular architecture of this compound, featuring multiple stereocenters and a sensitive spiro-epoxide moiety, has presented a formidable challenge to synthetic chemists. Several research groups have successfully completed the total synthesis of this compound and its precursor, FR901464, employing diverse and innovative strategies.

A common retrosynthetic disconnection strategy involves dividing the molecule into three key fragments: the northern tetrahydropyran (THP) ring (A-ring), the southern tetrahydropyran ring with the amide side chain (B-ring), and the diene-containing side chain.

Below is a generalized retrosynthetic analysis based on common strategies employed in the literature.

Caption: A generalized retrosynthetic analysis of this compound.

Prominent synthetic approaches include:

-

The Jacobsen Synthesis (First Total Synthesis of FR901464): This landmark synthesis utilized an asymmetric hetero-Diels-Alder reaction as a key step to construct the pyran rings.[2]

-

The Kitahara Synthesis: This approach leveraged chiral pool starting materials to construct the key fragments.[3]

-

The Ghosh Synthesis: This enantioselective synthesis features a convergent approach, employing key reactions such as a Corey-Bakshi-Shibata (CBS) reduction, an Achmatowicz reaction, and a stereoselective Michael addition for the construction of the functionalized tetrahydropyran B-ring.[4][5] The final coupling of the fragments was achieved via a cross-metathesis reaction.[4]

Experimental Protocols: The Ghosh Enantioselective Synthesis of this compound

This section provides a detailed methodology for a key transformation in the Ghosh synthesis, the construction of the functionalized tetrahydropyran B-ring, which highlights the strategic use of stereoselective reactions.

Synthesis of the Functionalized Tetrahydropyran B-Ring Fragment

Step 1: CBS Reduction of a Prochiral Ketone

A solution of the starting ketone in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an argon atmosphere. To this solution, (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene) is added dropwise, followed by the slow addition of borane-dimethyl sulfide complex (BH3·SMe2). The reaction is stirred at -78 °C for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of methanol, and the mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding chiral alcohol.

Step 2: Achmatowicz Rearrangement

The chiral alcohol is dissolved in a mixture of acetone and water. N-Bromosuccinimide (NBS) is added in one portion at 0 °C, and the reaction mixture is stirred for a short period. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the pyranone intermediate.

Step 3: Stereoselective Michael Addition

The pyranone is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium dimethylcuprate (Me2CuLi), prepared from methyllithium and copper(I) iodide, is added dropwise. The reaction is stirred at -78 °C for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting product is purified by column chromatography to give the desired cis-substituted tetrahydropyranone.

Step 4: Reductive Amination

To a solution of the tetrahydropyranone in methanol, the desired amine and sodium cyanoborohydride (NaBH3CN) are added. The reaction mixture is stirred at room temperature until the starting material is consumed. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by flash chromatography to afford the final functionalized tetrahydropyran B-ring fragment.[6]

Biological Activity and Structure-Activity Relationship (SAR)

The potent cytotoxic activity of this compound and its analogues has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key measure of the potency of these compounds. The following table summarizes the reported IC50 values for this compound and selected analogues.

| Compound | Cell Line | IC50 (nM) | Reference |

| FR901464 | Multiple Human Cancer Cell Lines | 0.6 - 3 | [1] |

| This compound | Multiple Human Cancer Cell Lines | Similar to FR901464 | [1] |

| Spliceostatin C | Multiple Human Cancer Cell Lines | 2.0 - 9.6 | [1] |

| Spliceostatin E | Multiple Human Cancer Cell Lines | 1.5 - 4.1 | [1] |

| Spliceostatin D | - | Weak cytotoxic activity | [1] |

| Spliceostatin G | - | No significant cytotoxicity | [1] |

| Thailanstatins | Multiple Human Cancer Cell Lines | Potent cytotoxic activity | [1] |

Structure-activity relationship studies have revealed several key structural features crucial for the biological activity of spliceostatins. The epoxide functionality in the northern THP ring and the integrity of the southern THP ring and its side chain are generally considered important for potent cytotoxicity. Modifications to the diene linker and the amide side chain have been explored to improve stability and pharmacokinetic properties.

Mechanism of Action: Inhibition of the Spliceosome

This compound and its analogues exert their biological effect by targeting the spliceosome, a large and dynamic molecular machine responsible for pre-mRNA splicing. Specifically, these compounds bind to the SF3b protein complex, a core component of the U2 snRNP. This binding event stalls the spliceosome assembly at an early stage, preventing the formation of a functional spliceosome and leading to the accumulation of unspliced pre-mRNA.

The following diagram illustrates the simplified mechanism of action of this compound.

Caption: Mechanism of spliceosome inhibition by this compound.

The inhibition of spliceosome assembly by this compound leads to the accumulation of unprocessed pre-mRNA transcripts.[7] This disruption of normal gene expression triggers cellular stress responses, ultimately resulting in cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.[7]

Conclusion

The total synthesis of this compound and its analogues represents a significant achievement in modern organic chemistry. The development of efficient and convergent synthetic routes has not only provided access to these valuable molecules for biological studies but has also spurred the discovery of novel and potent anti-cancer agents. The unique mechanism of action, targeting the spliceosome, offers a promising avenue for the development of new cancer therapies. Continued research in this area, focusing on the synthesis of novel analogues with improved pharmacological properties, will undoubtedly contribute to the advancement of cancer treatment.

References

- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FR901464: total synthesis, proof of structure, and evaluation of synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Syntheses of FR901464 and this compound: Potent Inhibitors of Spliceosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective syntheses of FR901464 and this compound: potent inhibitors of spliceosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective total syntheses of FR901464 and this compound and evaluation of splicing activity of key derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Spliceostatin A on the Spliceosome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spliceostatin A, a potent natural product, has emerged as a crucial tool for investigating the intricacies of pre-mRNA splicing and as a promising lead compound for anticancer therapies. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its inhibitory effects on the spliceosome. We delve into its direct interaction with the SF3b complex, the consequential arrest of spliceosome assembly, and the downstream cellular effects. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of the molecular pathways to offer a thorough resource for researchers in the field.

Introduction

Pre-mRNA splicing, the process of removing introns and ligating exons, is a fundamental step in eukaryotic gene expression, orchestrated by a large and dynamic ribonucleoprotein complex known as the spliceosome.[1] Dysregulation of this intricate process is a hallmark of various diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention. This compound, a methylated derivative of FR901464, is a potent small molecule inhibitor of the spliceosome that has been instrumental in dissecting the mechanics of splicing.[2] This guide will elucidate the detailed mechanism of action of this compound, providing a technical foundation for its use in research and drug development.

The Molecular Target: The SF3b Complex

The primary molecular target of this compound is the Splicing Factor 3b (SF3b) complex , a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2] The SF3b complex is crucial for the recognition of the branch point sequence (BPS) within the intron, an early and critical step in spliceosome assembly.[3] this compound, along with other natural product splicing modulators like Pladienolide B and Herboxidiene, binds to the largest subunit of the SF3b complex, SF3B1 .[3]

Cryo-electron microscopy (cryo-EM) studies of a related SF3b inhibitor, E7107, which shares the same binding site as this compound, have revealed that the compound binds to a pocket in SF3B1 that is responsible for recognizing the branch point adenosine. This binding site is located within the HEAT repeat domain of SF3B1. By occupying this pocket, this compound physically obstructs the binding of the pre-mRNA, leading to a competitive inhibition mechanism.

Mechanism of Action: Arrest of Spliceosome Assembly

The binding of this compound to SF3B1 has a profound impact on the dynamic process of spliceosome assembly. The spliceosome assembles on the pre-mRNA in a stepwise manner, forming a series of complexes designated E, A, B, and C. This compound intervenes after the formation of the A complex, where the U2 snRNP is stably associated with the branch point.[4][5]

Specifically, this compound inhibits the transition from the A complex to the B complex .[4][5] This transition is a critical, ATP-dependent step that involves the recruitment of the U4/U5/U6 tri-snRNP to the spliceosome. By binding to SF3B1, this compound is thought to lock the SF3b complex in a conformation that is incompatible with the stable association of the tri-snRNP, thereby stalling the spliceosome in an inactive state.[6] Kinetic analyses have demonstrated that this compound impedes the A to B complex transition, effectively halting the splicing process before the first catalytic step.[4][5]

While the direct effect of this compound on the interaction between SF3B1 and other proteins like SUGP1 has not been explicitly detailed, the binding of the inhibitor to the HEAT domain of SF3B1, a region known to interact with SUGP1, suggests a potential disruption of this interaction, which is known to be critical for correct branch site recognition.

Downstream Cellular Consequences

The inhibition of spliceosome assembly by this compound leads to several significant downstream cellular effects:

-

Accumulation of pre-mRNA: The most direct consequence is the accumulation of unspliced pre-mRNA transcripts within the nucleus.[2]

-

Alternative Splicing Modulation: this compound can alter the patterns of alternative splicing, leading to the production of different mRNA isoforms.

-

Pre-mRNA Leakage and Translation: A surprising finding was that the inhibition of early splicing events by this compound can lead to the leakage of unspliced pre-mRNA into the cytoplasm, where it can be translated into truncated or aberrant proteins.[2]

-

Induction of Apoptosis: In many cancer cell lines, the disruption of splicing by this compound ultimately triggers programmed cell death, or apoptosis. This is a key contributor to its anti-tumor activity.

Quantitative Data

The potency of this compound has been characterized in various assays. While specific binding affinity (Kd) values for the direct interaction with SF3B1 are not widely reported in the literature, the half-maximal inhibitory concentrations (IC50) for its biological effects provide a measure of its potency.

| Assay Type | Parameter | Cell Line/System | Value (nM) | Reference |

| In Vitro Splicing Inhibition | IC50 | HeLa Nuclear Extract | ~10 | [3] |

| Anti-proliferative Activity | IC50 | HeLa (Cervical Cancer) | Not uniformly reported | [3] |

| Anti-proliferative Activity | IC50 | Gastric Cancer Cell Lines (mean) | Not uniformly reported | [3] |

| Anti-proliferative Activity | IC50 | JeKo-1 (Mantle Cell Lymphoma) | 4.5 - 22.4 | [3] |

| Anti-proliferative Activity | IC50 | PC-3 (Prostate Adenocarcinoma) | 4.5 - 22.4 | [3] |

| Anti-proliferative Activity | IC50 | SK-MEL-2 (Malignant Melanoma) | 4.5 - 22.4 | [3] |

| Anti-proliferative Activity | IC50 | SK-N-AS (Neuroblastoma) | 4.5 - 22.4 | [3] |

| Anti-proliferative Activity | IC50 | WiDr (Colorectal Adenocarcinoma) | 4.5 - 22.4 | [3] |

Note: IC50 values can vary depending on the specific experimental conditions and the pre-mRNA substrate used.

Experimental Protocols

In Vitro Splicing Assay

This assay directly measures the enzymatic activity of the spliceosome in a cell-free system and is fundamental for determining the inhibitory potential of compounds like this compound.

Materials:

-

HeLa cell nuclear extract

-

In vitro transcribed and 32P-radiolabeled pre-mRNA substrate

-

Splicing reaction buffer (20 mM HEPES-KOH pH 7.9, 3 mM MgCl2, 60 mM KCl, 10% glycerol, 0.5 mM DTT, 2 mM ATP)

-

This compound (or other test compounds) dissolved in DMSO

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

-

Formamide loading buffer

Procedure:

-

On ice, set up the in vitro splicing reaction by combining:

-

HeLa nuclear extract (typically 40-50% of the final volume)

-

Splicing reaction buffer

-

RNase inhibitor

-

-

Add this compound to the desired final concentration. Include a DMSO-only control.

-

Pre-incubate the reactions for 10-15 minutes on ice.

-

Initiate the splicing reaction by adding the 32P-labeled pre-mRNA substrate.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-120 minutes).

-

Stop the reaction by adding Proteinase K and incubate at 37°C for 15 minutes to digest proteins.

-

Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to isolate the RNA products.

-

Resuspend the RNA pellet in formamide loading buffer.

-

Separate the RNA species (pre-mRNA, mRNA, and splicing intermediates) by electrophoresis on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled RNA bands by autoradiography or phosphorimaging.

-

Quantify the bands to determine the percentage of splicing inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cultured cells (e.g., HeLa)

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies specific to SF3B1 and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cultured cells with this compound or vehicle (DMSO) for a specific duration.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot them into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble SF3B1 in the supernatant by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Spliceosome Assembly Pathway and Inhibition by this compound

References

- 1. This compound interaction with SF3B limits U1 snRNP availability and causes premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound inhibits spliceosome assembly subsequent to prespliceosome formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits spliceosome assembly subsequent to prespliceosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spliceostatin A Binding Site on SF3B1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spliceostatin A, a potent natural product, has emerged as a critical tool in molecular biology and a promising lead for anti-cancer therapeutics. Its mechanism of action involves the specific targeting of the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the spliceosome. This technical guide provides a comprehensive overview of the this compound binding site on SF3B1, detailing the molecular interactions, functional consequences, and key experimental methodologies used to elucidate this interaction. By presenting quantitative data, detailed protocols, and visual representations of the underlying mechanisms, this document aims to serve as a valuable resource for researchers and drug development professionals working on splicing modulation.

Introduction

Pre-mRNA splicing, the process of removing introns and ligating exons, is a fundamental step in eukaryotic gene expression, orchestrated by a large ribonucleoprotein complex known as the spliceosome.[1] The SF3b complex is a critical component of the U2 small nuclear ribonucleoprotein (snRNP), which is responsible for recognizing the branch point sequence (BPS) within the intron during the early stages of spliceosome assembly.[2] SF3B1 is the largest subunit of the SF3b complex and plays a pivotal role in this recognition process.[3]

This compound, a methylated derivative of the natural product FR901464, is a potent inhibitor of the spliceosome.[4][5] It exerts its anti-tumor effects by directly binding to SF3B1, thereby arresting spliceosome assembly and inducing apoptosis in cancer cells.[1][5] This guide delves into the specifics of this crucial molecular interaction.

The this compound Binding Site on SF3B1

This compound and other natural product splicing modulators, such as Pladienolide B and Herboxidiene, bind to a highly conserved pocket on SF3B1.[2] This binding site is located at the interface of SF3B1 and another SF3b subunit, PHF5A.[6]

Structural Insights from Cryo-Electron Microscopy:

Cryo-electron microscopy (cryo-EM) studies of the human SF3b subcomplex bound to splicing modulators have provided high-resolution structural information about the binding pocket.[7][8] These studies reveal that this compound and related compounds occupy the same pocket that normally accommodates the branch point adenosine (BPA) of the pre-mRNA intron.[7] By binding to this pocket, this compound competitively inhibits the binding of the pre-mRNA substrate, effectively stalling the spliceosome in a pre-catalytic state known as the 'A complex' and preventing its transition to the active 'B complex'.[2]

The binding pocket is a tunnel-like cavity formed by several HEAT repeats of SF3B1.[9] The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues within this pocket.

Quantitative Analysis of this compound Interaction with SF3B1

The potency of this compound is reflected in its low nanomolar activity in various assays. While a specific dissociation constant (Kd) for the direct binding of this compound to SF3B1 is not consistently reported in the literature, its functional effects are well-quantified.

Table 1: In Vitro Splicing Inhibition by SF3B1 Modulators

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound | SF3B1 | In vitro splicing | ~0.07 | [10] |

| Pladienolide B | SF3B1 | In vitro splicing | ~0.09 | [10] |

| Herboxidiene | SF3B1 | In vitro splicing | ~0.23 | [10] |

Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various | Multiple | 0.6 - 9.6 | [4] |

| CLL | Chronic Lymphocytic Leukemia | 2.5 - 20 | [4] |

| Normal B Lymphocytes (CD19+) | Non-cancerous | 12.1 | [4] |

| Normal T Lymphocytes (CD3+) | Non-cancerous | 61.7 | [4] |

Mechanism of Action and Downstream Consequences

The binding of this compound to SF3B1 initiates a cascade of cellular events, ultimately leading to cancer cell death.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound binding to SF3B1 inhibits spliceosome assembly, leading to aberrant splicing and apoptosis.

Key Downstream Effects:

-

Inhibition of Splicing: The primary effect is the stalling of the spliceosome, leading to the accumulation of unspliced pre-mRNAs in the nucleus.[1]

-

Alternative Splicing Modulation: this compound does not cause a global shutdown of splicing but rather alters the fidelity of branch point recognition.[11] This leads to changes in alternative splicing patterns, often favoring the production of pro-apoptotic isoforms of key regulatory proteins like Mcl-1.

-

Induction of Apoptosis: The accumulation of unspliced pre-mRNAs and the altered expression of apoptosis-related genes trigger programmed cell death.[1]

-

Cell Cycle Arrest: The disruption of the splicing of essential cell cycle regulators leads to arrest at the G1 and G2/M phases.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound-SF3B1 interaction.

In Vitro Splicing Assay

This assay directly measures the effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Workflow for In Vitro Splicing Assay

Caption: Workflow for assessing splicing inhibition by this compound in a cell-free system.

Protocol:

-

Preparation of Radiolabeled Pre-mRNA Substrate:

-

Linearize a plasmid DNA template containing a model pre-mRNA sequence (e.g., from adenovirus or β-globin) downstream of a T7 or SP6 promoter.

-

Perform in vitro transcription using the corresponding RNA polymerase in the presence of NTPs, including a radiolabeled nucleotide (e.g., [α-³²P]UTP).

-

Purify the radiolabeled pre-mRNA by denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Preparation of Splicing-Competent HeLa Nuclear Extract:

-

Harvest HeLa cells and wash with ice-cold PBS.

-

Swell the cells in a hypotonic buffer and lyse them using a Dounce homogenizer to release the nuclei.

-

Isolate the nuclei by centrifugation and extract nuclear proteins using a high-salt buffer.

-

Dialyze the nuclear extract against a low-salt buffer to obtain a splicing-competent extract.

-

-

In Vitro Splicing Reaction:

-

Set up splicing reactions containing HeLa nuclear extract, radiolabeled pre-mRNA, ATP, and varying concentrations of this compound or DMSO as a control.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).

-

-

RNA Extraction and Analysis:

-

Stop the reactions by adding a buffer containing Proteinase K to digest proteins.

-

Extract the RNA using phenol/chloroform extraction and precipitate with ethanol.

-

Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide/urea gel.

-

Visualize the RNA bands by autoradiography and quantify their intensities to determine the splicing efficiency.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to SF3B1 in intact cells by measuring the increased thermal stability of SF3B1 upon ligand binding.

Protocol:

-

Cell Treatment:

-

Culture cells (e.g., HeLa or a relevant cancer cell line) to high confluency.

-

Treat the cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1-3 hours at 37°C.

-

-

Thermal Challenge:

-

Harvest and resuspend the cells in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by immediate cooling on ice.

-

-

Protein Extraction:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.

-

-

Analysis:

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the amount of soluble SF3B1 in each sample by Western blotting using an anti-SF3B1 antibody.

-

Quantify the band intensities and plot the fraction of soluble SF3B1 as a function of temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated samples indicates target engagement.

-

Biotinylated this compound Pull-Down Assay

This affinity-based method identifies the direct binding partners of this compound from a cell lysate.

Protocol:

-

Preparation of Biotinylated Probe and Cell Lysate:

-

Synthesize a biotinylated derivative of this compound (b-SSA).

-

Prepare a whole-cell lysate from the cells of interest in a non-denaturing lysis buffer.

-

-

Affinity Pull-Down:

-

Incubate the cell lysate with b-SSA to allow for the formation of b-SSA-protein complexes.

-

Add streptavidin-conjugated beads to the lysate to capture the complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Analysis of Bound Proteins:

-

Elute the bound proteins from the beads.

-

Identify the eluted proteins by Western blotting using an anti-SF3B1 antibody or by mass spectrometry for an unbiased identification of interacting partners.

-

Analysis of Alternative Splicing Changes

These methods are used to identify and validate the changes in pre-mRNA splicing patterns induced by this compound.

Workflow for Analyzing Splicing Changes

Caption: A two-pronged approach for the discovery and validation of this compound-induced alternative splicing events.

Protocols:

-

RNA Sequencing (RNA-Seq) for Global Splicing Analysis:

-

Treat cells with this compound or a vehicle control.

-

Extract total RNA and prepare RNA-Seq libraries.

-

Perform high-throughput sequencing.

-

Use bioinformatic tools (e.g., rMATS, MAJIQ) to align reads to a reference genome and identify differential splicing events between treated and control samples.[5]

-

-

Reverse Transcription PCR (RT-PCR) for Validation:

-

Extract total RNA from treated and control cells and synthesize cDNA.

-

Design PCR primers that flank a specific alternative splicing event of interest (e.g., an exon that is skipped or an intron that is retained).

-

Perform PCR and analyze the products by agarose gel electrophoresis to visualize and quantify the different splice isoforms.

-

Alternatively, use quantitative RT-PCR (qRT-PCR) with isoform-specific primers for more precise quantification.

-

Conclusion

This compound represents a powerful molecular probe for studying the intricacies of pre-mRNA splicing and a promising scaffold for the development of novel anti-cancer drugs. Its specific interaction with a well-defined binding pocket on SF3B1 provides a clear mechanism for its potent biological activity. The experimental approaches detailed in this guide offer a robust framework for researchers and drug developers to investigate the effects of this compound and other splicing modulators, paving the way for a deeper understanding of spliceosome function and the development of targeted therapies for diseases driven by aberrant splicing.

References

- 1. Preparation of HeLa cell nuclear and cytosolic S100 extracts for in vitro splicing. | Semantic Scholar [semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. neb.com [neb.com]

- 4. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Hela Cell Nuclear and Cytosolic S100 Extracts for In Vitro Splicing | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. kinemage.biochem.duke.edu [kinemage.biochem.duke.edu]

- 9. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-resolution structure determination of human spliceosome complexes by cryo-EM [ediss.uni-goettingen.de]

The Role of Spliceostatin A in Modulating Alternative Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-messenger RNA (pre-mRNA) splicing is a fundamental step in eukaryotic gene expression, carried out by a large, dynamic ribonucleoprotein machine known as the spliceosome.[1][2] This complex excises non-coding introns and ligates coding exons to produce mature messenger RNA (mRNA) ready for translation.[2][3] The precision of the spliceosome is critical, and its deregulation is a hallmark of various diseases, including cancer and neurodegenerative disorders.[1] Consequently, the core components of the spliceosome have emerged as compelling targets for therapeutic intervention.[1][4]

Spliceostatin A (SSA) is a potent semi-synthetic derivative of the natural product FR901464, isolated from the bacterium Burkholderia sp.[3][5] It is a highly specific inhibitor of the spliceosome that exhibits powerful anti-tumor activity.[3][6] This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on alternative splicing, and the key experimental methodologies used to study its function.

Core Mechanism: Targeting the SF3b Complex

The primary molecular target of this compound is the Splicing Factor 3b Subunit 1 (SF3B1) , a core protein of the SF3b subcomplex.[2][7] The SF3b complex is an integral part of the U2 small nuclear ribonucleoprotein (snRNP), which plays a pivotal role in the early stages of spliceosome assembly by recognizing the branch point sequence (BPS) within an intron.[2][8]

This compound, along with other natural products like Pladienolide B and Herboxidiene, binds directly to SF3B1.[7][9] This binding event physically obstructs the splicing process. Specifically, SSA locks the SF3b complex in a conformation that prevents the stable incorporation of the U2 snRNP at the branch point, thereby arresting spliceosome assembly at the A complex stage and preventing its transition to the catalytically active B complex.[2][7] This inhibition leads to a cellular accumulation of unspliced pre-mRNA.[5][10] Furthermore, this disruption can cause some unspliced pre-mRNAs to leak from the nucleus and be translated in the cytoplasm, producing aberrant and potentially harmful proteins.[5]

Caption: Mechanism of this compound (SSA) action on the spliceosome.

Consequences of Splicing Modulation

Rather than causing a general shutdown of splicing, SSA's inhibition of SF3B1 leads to profound changes in alternative splicing patterns.[11] By interfering with the high-fidelity recognition of the branch point, SSA induces widespread intron retention and exon skipping in a subset of transcripts.[11][12]

A critical consequence of this modulation is the induction of apoptosis, particularly in cancer cells.[2][10] This is exemplified by SSA's effect on the anti-apoptotic gene MCL1. Treatment with SSA alters the splicing of MCL1 pre-mRNA to favor the production of the pro-apoptotic short isoform (Mcl-1S) over the anti-apoptotic long isoform (Mcl-1L).[2][10] This shift disrupts the balance of pro- and anti-apoptotic proteins, triggering the intrinsic cell death pathway.[2] Similarly, SSA-induced splicing changes lead to the downregulation of genes essential for cell division, such as cyclin A2 and Aurora A kinase, contributing to its potent anti-proliferative effects.[11]

Caption: SSA modulates Mcl-1 splicing to promote apoptosis.

Quantitative Biological Activity

This compound is effective at very low nanomolar concentrations, demonstrating potent cytotoxicity against a wide array of human cancer cell lines.[10] Notably, it exhibits a therapeutic window, being significantly less toxic to normal, non-cancerous cells.[10]

| Cell Line / Type | Cancer Type | Endpoint | IC₅₀ Value (nM) | Reference(s) |

| Various Human Cancer Lines | Multiple | Cytotoxicity | 0.6 - 9.6 | [6][10] |

| Chronic Lymphocytic Leukemia (CLL) | Leukemia | Apoptosis Induction | 2.5 - 20 | [10] |

| Normal B Lymphocytes (CD19+) | Non-cancerous | Cytotoxicity | 12.1 | [10] |

| Normal T Lymphocytes (CD3+) | Non-cancerous | Cytotoxicity | 61.7 | [10] |

Experimental Protocols

Validating the on-target effects of this compound and characterizing its impact on splicing requires a combination of biochemical and cell-based assays.

In Vitro Splicing Assay

This assay directly measures the inhibitory effect of SSA on the splicing of a pre-mRNA substrate in a cell-free system using nuclear extracts.[12][13]

Objective: To determine if SSA directly inhibits the catalytic activity of the spliceosome.

Methodology:

-

Substrate Preparation: Synthesize a radiolabeled (e.g., ³²P-UTP) pre-mRNA substrate containing two exons and an intron via in vitro transcription.[13][14]

-

Reaction Setup: Prepare splicing reactions in tubes containing HeLa nuclear extract, ATP, and the radiolabeled pre-mRNA substrate.[13][15] Add this compound (or vehicle control, e.g., DMSO) at various concentrations.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.[16]

-

RNA Extraction: Stop the reaction and extract the RNA using a phenol-chloroform extraction followed by ethanol precipitation.[15]

-

Analysis: Resolve the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.

-

Visualization: Visualize the radiolabeled RNA bands using autoradiography and quantify their intensity to determine the percentage of inhibition.[15]

RNA-Seq Analysis of Alternative Splicing

This protocol provides a genome-wide view of the changes in splicing patterns induced by SSA.[12]

Objective: To identify all transcripts and specific alternative splicing events (e.g., exon skipping, intron retention) affected by SSA treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa) and treat with a specific concentration of this compound or a vehicle control for a defined period (e.g., 6-16 hours).[9][17]

-

RNA Extraction: Harvest the cells and extract total RNA. Ensure high quality and integrity (RIN > 8) using a bioanalyzer.[9]

-

Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA samples. Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.

-

Sequencing: Perform deep sequencing on a platform such as an Illumina NovaSeq to generate paired-end reads.

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use bioinformatics software (e.g., rMATS, MAJIQ) to quantify splicing events and identify statistically significant differences in isoform usage between SSA-treated and control samples.

-

Perform gene ontology (GO) analysis on the genes with altered splicing to identify affected cellular pathways.

-

Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target protein in intact cells.[12] It operates on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Objective: To confirm the direct binding of this compound to SF3B1 in a cellular context.

Methodology:

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heat Challenge: Aliquot the treated samples and heat them across a range of temperatures (e.g., 40°C to 70°C).

-

Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble SF3B1 remaining at each temperature using Western blotting or mass spectrometry.

-

Analysis: Plot the fraction of soluble SF3B1 as a function of temperature. A shift in the melting curve to a higher temperature in the SSA-treated sample compared to the control indicates target engagement.[12]

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Reduced fidelity of branch point recognition and alternative splicing induced by the anti-tumor drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A high throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a small molecule inhibitor that stalls splicing at an early step of spliceosome activation | eLife [elifesciences.org]

- 15. researchgate.net [researchgate.net]

- 16. med.upenn.edu [med.upenn.edu]

- 17. This compound blocks angiogenesis by inhibiting global gene expression including VEGF - PMC [pmc.ncbi.nlm.nih.gov]

Spliceostatin A and its Impact on Pre-mRNA Nuclear Retention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spliceostatin A (SSA) is a potent antitumor agent that functions by modulating pre-mRNA splicing. A critical consequence of its activity is the disruption of normal pre-mRNA processing, leading to significant effects on the subcellular localization of these transcripts. This technical guide provides an in-depth analysis of this compound's effect on pre-mRNA nuclear retention, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. Understanding these processes is crucial for researchers in oncology, cell biology, and drug development who are investigating splicing modulation as a therapeutic strategy.

Introduction

Pre-messenger RNA (pre-mRNA) splicing is a fundamental step in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This process is catalyzed by the spliceosome, a large and dynamic ribonucleoprotein complex. The fidelity of splicing is tightly controlled, and unspliced or partially spliced pre-mRNAs are typically retained within the nucleus to prevent the translation of aberrant proteins.

This compound, a methylated derivative of the natural product FR901464, is a powerful inhibitor of the spliceosome.[1][2] Its primary molecular target is the SF3B1 protein, a core component of the SF3b subcomplex within the U2 small nuclear ribonucleoprotein (snRNP).[3][4] By binding to SF3B1, this compound stalls the spliceosome at an early stage of assembly, leading to a global inhibition of splicing.[4] This inhibition has profound consequences for cellular function, including the induction of cell cycle arrest and apoptosis, making this compound and other SF3B1 inhibitors promising candidates for cancer therapy.

A key aspect of this compound's mechanism of action is its effect on the nuclear retention of pre-mRNAs. While the nucleus typically employs quality control mechanisms to retain unspliced transcripts, the widespread splicing arrest induced by SSA overwhelms these systems, leading to the accumulation of intron-containing pre-mRNAs in the nucleus and their subsequent "leakage" into the cytoplasm.[1][2][5] This guide delves into the specifics of this phenomenon, providing a comprehensive resource for understanding and investigating the effects of this compound.

Quantitative Data on this compound's Activity

The biological activity of this compound has been quantified through various assays, primarily focusing on its cytotoxic effects on cancer cell lines. These IC50 values (the concentration of a drug that gives half-maximal response) are crucial for designing experiments and for understanding the therapeutic potential of the compound.

| Compound | Cell Line | Cell Type | IC50 (nM) |

| This compound | Multiple Human Cancer | Cancer | 0.6 - 3 |

| This compound | CWR22Rv1 | Prostate Cancer | 0.6 |

| This compound | Chronic Lymphocytic Leukemia (CLL) | Leukemia | 2.5 - 20 (induces apoptosis) |

| This compound | Normal B lymphocytes (CD19+) | Normal | 12.1 |

| This compound | Normal T lymphocytes (CD3+) | Normal | 61.7 |

| Spliceostatin C | Multiple Human Cancer | Cancer | 2.0 - 9.6 |

| Spliceostatin E | Multiple Human Cancer | Cancer | 1.5 - 4.1 |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

A study utilizing RNA sequencing (RNA-seq) on nuclear and cytoplasmic fractions of HeLa S3 cells treated with this compound (100 ng/mL for 6 hours) provided quantitative insights into pre-mRNA localization.[5][6] The major finding was a significant increase in intron retention within the nucleus. While the majority of these unspliced transcripts were retained, a subset was found to have leaked into the cytoplasm. The propensity for leakage was correlated with two key features of the pre-mRNA:

-

Strength of the 5' splice site: Pre-mRNAs with weaker 5' splice sites were more prone to leakage.[5][6]

-

Transcript length: Shorter transcripts were more likely to be found in the cytoplasmic fraction after SSA treatment.[5][6]

The following table summarizes the RT-PCR validation of the subcellular localization of selected pre-mRNAs after this compound treatment, as described in the aforementioned study.[6]

| Gene | Subcellular Localization of Pre-mRNA after SSA Treatment |

| Unaffected | No significant accumulation in nucleus or cytoplasm |

| Cytoplasmic Accumulation | Primarily detected in the cytoplasm |

| Nuclear and Cytoplasmic Accumulation | Detected in both fractions |

| Nuclear Retention | Primarily detected in the nucleus |

Signaling Pathways and Molecular Mechanisms

This compound's effect on pre-mRNA nuclear retention is a direct consequence of its primary mechanism of action: the inhibition of spliceosome assembly. The following diagram illustrates the key steps in this process.

Caption: Mechanism of this compound action on pre-mRNA splicing and nuclear retention.

This compound binds to the SF3B1 subunit of the U2 snRNP, which is critical for the recognition of the branch point sequence within the intron. This binding event prevents the stable association of the U2 snRNP with the pre-mRNA, thereby stalling the spliceosome assembly at the A complex stage.[4] This leads to a widespread accumulation of unspliced pre-mRNAs within the nucleus.

The nuclear retention of these unspliced transcripts is a key quality control step to prevent the production of non-functional or potentially harmful proteins. However, the massive accumulation of unspliced pre-mRNAs induced by this compound appears to overwhelm this retention machinery, resulting in the leakage of a subset of these transcripts into the cytoplasm.[1][2] Factors such as weaker 5' splice sites and shorter transcript lengths may make certain pre-mRNAs more susceptible to escaping nuclear retention.[5][6] Once in the cytoplasm, these intron-containing pre-mRNAs can be translated, leading to the production of truncated or aberrant proteins, which can contribute to the cytotoxic effects of this compound.[1][2]

Experimental Protocols

Several key experimental techniques are employed to study the effects of this compound on pre-mRNA nuclear retention. Below are detailed methodologies for these essential assays.

Cellular Fractionation for Subcellular RNA Localization

This protocol allows for the separation of nuclear and cytoplasmic fractions to analyze the distribution of pre-mRNAs.

Caption: Workflow for cellular fractionation to analyze subcellular RNA localization.

Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration. A vehicle-treated control (e.g., DMSO) should be run in parallel.

-

Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping or trypsinization.

-

Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing Tris-HCl, KCl, MgCl2, and a non-ionic detergent like NP-40) and incubate on ice to swell the cells and disrupt the plasma membrane.

-

Fractionation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C. The supernatant contains the cytoplasmic fraction, and the pellet contains the nuclei.

-

RNA Extraction: Carefully collect the cytoplasmic supernatant. Wash the nuclear pellet with lysis buffer to remove any cytoplasmic contaminants. Extract RNA from both the cytoplasmic and nuclear fractions using a standard RNA extraction method (e.g., TRIzol or a column-based kit).

-

Analysis: Analyze the levels of specific pre-mRNAs and mature mRNAs in each fraction using quantitative real-time PCR (qRT-PCR) or high-throughput RNA sequencing (RNA-seq).

Fluorescence In Situ Hybridization (FISH)

FISH allows for the visualization of the subcellular localization of specific RNA molecules within intact cells.

Methodology:

-

Cell Preparation: Grow cells on coverslips and treat with this compound as described above.

-

Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) or alcohol to allow probe entry.

-

Hybridization: Hybridize the fixed and permeabilized cells with fluorescently labeled probes that are complementary to the intron or exon sequences of the target pre-mRNA.

-

Washing: Wash the cells to remove unbound probes.

-

Imaging: Mount the coverslips on microscope slides and visualize the fluorescent signal using a fluorescence microscope. The localization and intensity of the signal provide information about the subcellular distribution of the target RNA.

RNA Immunoprecipitation (RIP)

RIP is used to identify RNAs that are physically associated with a specific RNA-binding protein, in this case, SF3B1.

Caption: General workflow for RNA Immunoprecipitation (RIP).

Methodology:

-

Cell Lysis: Prepare a cell lysate from this compound-treated and control cells under conditions that preserve RNA-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for SF3B1.

-

Capture: Add protein A/G beads to capture the antibody-SF3B1-RNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins and RNAs.

-

Elution and RNA Isolation: Elute the RNA-protein complexes from the beads and isolate the RNA.

-

Analysis: Identify and quantify the co-immunoprecipitated RNAs using qRT-PCR or RNA-seq. This will reveal which pre-mRNAs are bound by SF3B1 and how this interaction is affected by this compound.

Conclusion and Future Directions

This compound's potent inhibition of the SF3B1-containing spliceosome leads to a significant disruption of pre-mRNA processing, characterized by widespread intron retention. While the nucleus has robust quality control mechanisms to retain unspliced transcripts, the overwhelming effect of SSA results in the nuclear accumulation and subsequent cytoplasmic leakage of a subset of these pre-mRNAs. This phenomenon is influenced by intrinsic features of the pre-mRNAs, such as splice site strength and transcript length. The translation of these leaked, intron-containing transcripts can produce aberrant proteins, contributing to the compound's cytotoxic and antitumor effects.

For researchers and drug development professionals, a thorough understanding of this compound's impact on pre-mRNA nuclear retention is critical. It provides insights into the fundamental mechanisms of splicing and nuclear quality control, and it highlights a key aspect of the therapeutic action of splicing modulators. Future research should focus on:

-

Comprehensive profiling of leaked transcripts: Identifying the full spectrum of pre-mRNAs that escape nuclear retention upon treatment with this compound and other SF3B1 inhibitors.

-

Elucidating the leakage mechanism: Investigating the specific molecular pathways and factors that govern the "leakage" of unspliced pre-mRNAs from the nucleus.

-

Therapeutic implications: Determining the extent to which the translation of aberrant proteins from leaked pre-mRNAs contributes to the therapeutic efficacy and potential toxicity of splicing modulators in different cancer contexts.

By continuing to explore these areas, the scientific community can further harness the therapeutic potential of splicing modulation for the treatment of cancer and other diseases.

References

- 1. This compound targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. U2 snRNA structure is influenced by SF3A and SF3B proteins but not by SF3B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Global analysis of pre-mRNA subcellular localization following splicing inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Global analysis of pre-mRNA subcellular localization following splicing inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

Spliceostatin A: A Technical Guide to its Application in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of Spliceostatin A (SSA), a potent anti-tumor agent, and its application in the study of various cancer cell lines. This compound, a methylated derivative of the natural product FR901464, has emerged as a critical tool for investigating pre-mRNA splicing and a promising lead compound in oncology.[1][2] It functions as a high-affinity modulator of the spliceosome, the cellular machinery responsible for processing pre-messenger RNA (pre-mRNA).[3] By specifically targeting a core component of this machinery, SSA triggers a cascade of cellular events that culminates in cancer cell death, making it a subject of intense research.[2][4]

Core Mechanism of Action: Spliceosome Inhibition

This compound exerts its potent anti-tumor effects by directly binding to the SF3b (Splicing Factor 3b) subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[4][5][6] This binding event physically obstructs the normal assembly of the spliceosome, specifically stalling the transition from the early 'A complex' to the catalytically active 'B complex'.[1][7][8]

This inhibition of spliceosome assembly leads to several critical downstream consequences for the cancer cell:

-

Accumulation of Pre-mRNA : The stalling of the splicing process results in the build-up of unspliced pre-mRNAs within the nucleus.[5][9]

-

Modulation of Alternative Splicing : SSA's interaction with the spliceosome can alter the fidelity of branch point recognition, leading to changes in alternative splicing patterns.[3] A key example is the altered splicing of the anti-apoptotic gene Mcl-1. SSA treatment favors the production of a pro-apoptotic short isoform (Mcl-1S) over the anti-apoptotic long isoform (Mcl-1L), tipping the cellular balance towards programmed cell death.[5][7][10]

-

Induction of Apoptosis : The disruption of splicing for key survival genes, like Mcl-1, is a primary mechanism through which SSA induces caspase-dependent apoptosis.[5][6][11]

-

Cell Cycle Arrest : Treatment with SSA affects the production of crucial cell cycle regulators, leading to arrest, commonly at the G1 and G2/M phases.[2][12] This is partly due to the accumulation of a truncated form of the CDK inhibitor p27.[6][13]

Data Presentation: Cytotoxic Activity

This compound demonstrates high potency, with half-maximal inhibitory concentration (IC50) values typically in the low nanomolar range across a wide variety of human cancer cell lines.[2][14] Notably, it has been observed to be less toxic to certain normal, non-cancerous cells, suggesting a potential therapeutic window.[5]

| Compound/Derivative | Cell Line | Cancer Type | IC50 (nM) | Notes |

| This compound (SSA) | Various Human Cancer Lines | Multiple | 0.6 - 9.6 | General range for SSA and its derivatives.[5][14] |

| HeLa | Cervical Cancer | ~1 - 5 | [4] | |

| Jurkat | T-cell Leukemia | ~2 - 10 | [4] | |

| A549 | Lung Carcinoma | ~1 - 10 | [4] | |

| MCF-7 | Breast Adenocarcinoma | ~0.5 - 5 | [4] | |

| HL-60 | Promyelocytic Leukemia | ~1 - 8 | [4] | |

| CWR22Rv1 | Prostate Cancer | 0.6 | [15] | |

| Chronic Lymphocytic Leukemia (CLL) | Leukemia | Induces apoptosis at 2.5 - 20 | Dose-dependent induction of apoptosis.[6][14] | |

| Normal B (CD19+) Lymphocytes | Non-cancerous | 12.1 | Demonstrates selectivity for cancer cells.[5][14][15] | |

| Normal T (CD3+) Lymphocytes | Non-cancerous | 61.7 | Demonstrates selectivity for cancer cells.[5][14][15] | |

| FR901464 (Precursor) | Various Human Cancer Lines | Multiple | 0.6 - 3 | Parent compound from which SSA is derived.[16] |

| Spliceostatin C | Various Human Cancer Lines | Multiple | 2.0 - 9.6 | A derivative with potent activity.[16] |

| Spliceostatin E | Various Human Cancer Lines | Multiple | 1.5 - 4.1 | A derivative with good potency.[16] |

| Spliceostatin D | N/A | N/A | Weak Activity | [16] |

| Spliceostatin G | N/A | N/A | No Significant Cytotoxicity | [16] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the study of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound by measuring the metabolic activity of cells.

Methodology:

-

Cell Seeding : Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.[4][5]

-

Compound Preparation : Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested starting range is 0.1 nM to 100 nM. Include a vehicle control (e.g., DMSO).[5][6]

-

Treatment : Remove the old medium from the cells and add the medium containing the various concentrations of SSA.[3]

-

Incubation : Incubate the plate for a desired time (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[3][4]

-

Solubilization : Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the crystals.[3]

-

Data Analysis : Measure the absorbance at 570 nm using a microplate reader. Normalize the data to the vehicle control and plot the results as a percentage of viable cells versus the logarithm of the SSA concentration to determine the IC50 value.[3][5]

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based protocol quantifies the induction of apoptosis by differentiating between healthy, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

-

Cell Seeding and Treatment : Seed cells in 6-well plates. Treat with desired concentrations of this compound (e.g., 1x, 2x, and 5x the IC50 value) for 24 to 48 hours. Include an untreated control.[14]

-

Cell Harvesting : Harvest both adherent and floating cells.[14]

-

Washing : Wash the cells twice with cold PBS.[15]

-

Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

-

Staining : Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[4]

-

Incubation : Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]

-